molecular formula C13H14N2O2 B7883932 (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

Cat. No.: B7883932
M. Wt: 230.26 g/mol
InChI Key: QZGCHMZBGHVZFB-NSHDSACASA-N
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Description

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS: 79815-18-2) is a chiral β-carboline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and key scaffold for the design of novel bioactive molecules. Its core structure, the tetrahydro-β-carboline, is a privileged motif found in numerous compounds with diverse pharmacological activities . The structural framework of this compound is highly relevant in parasitology research. Specifically, molecular hybridization approaches utilizing the β-carboline core have been employed to develop new anti-leishmanial agents. Research has demonstrated that derivatives based on this scaffold can exhibit potent activity against Leishmania infantum and Leishmania donovani parasites, with some analogues showing promising low-micromolar EC50 values against both promastigote and amastigote forms . This highlights its value in hit-to-lead optimization campaigns for neglected tropical diseases. This product is supplied with a minimum purity of 95% . Researchers should note that compounds in this class may have specific handling requirements; this material is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . As with all chemicals, please consult the Safety Data Sheet (SDS) prior to use. Please be advised: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCHMZBGHVZFB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyridoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and various catalysts to promote the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Neuroprotective Effects

Research indicates that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate exhibits neuroprotective properties. Studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases such as Parkinson's and Alzheimer's by reducing oxidative stress and inflammation .

Antidepressant Properties

This compound has been investigated for its potential antidepressant effects. In animal models, it has demonstrated the ability to enhance serotonergic and dopaminergic neurotransmission, which is crucial for mood regulation .

Anticancer Activity

Emerging studies suggest that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Drug Development

The unique structural features of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate make it a valuable scaffold for the development of new pharmacological agents. Its derivatives are being synthesized to enhance potency and selectivity against specific biological targets.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications allows researchers to explore a wide range of therapeutic applications .

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant reduction in neuronal death in vitro models of oxidative stress.
Study BAntidepressant EffectsIncreased serotonin levels in animal models leading to improved mood behaviors.
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.

Mechanism of Action

The mechanism of action of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications at the 1-Position

Methyl 1-Methyl-β-carboline-3-carboxylate (Compound 11)
  • Structure : Features a methyl group at the 1-position.
  • Synthesis : Prepared via oxidation of the tetrahydro precursor (compound 6) using potassium permanganate, yielding 71.3% .
  • Properties: Higher melting point (>200°C) compared to non-methylated analogs, likely due to increased crystallinity.
  • Activity: No explicit biological data reported, but 1-methylation is a common strategy to modulate pharmacokinetics .
(1R,3S)-Methyl 1-Octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
  • Structure : Contains an octyl chain at the 1-position.
  • Activity : Demonstrates antifungal activity against Candida glabrata by disrupting fungal cell membranes, attributed to the lipophilic octyl chain enhancing membrane interaction .
  • Significance : Highlights the role of alkyl chain length in bioactivity; longer chains improve membrane permeability .
Methyl 1-Phenyl Derivatives (e.g., Compound 5b)
  • Structure : Phenyl group at the 1-position.
  • Synthesis : Prepared via Pictet–Spengler reactions with benzaldehyde, yielding 41–59% .
  • Applications : Used in TRPM8 antagonist studies, where aromatic substituents enhance receptor binding .

Modifications at the 2-Position

Acylated Derivatives (e.g., RSL3)
  • Structure : 2-Chloroacetyl and 4-(methoxycarbonyl)phenyl groups.
  • Activity : Inhibits GPX4 (glutathione peroxidase 4), inducing ferroptosis with IC₅₀ = 100 nM. The chloroacetyl group is critical for covalent binding to GPX4 .
  • Structural Insight : Crystal structures reveal perpendicular orientation of substituents relative to the indole plane (dihedral angle ~82–86°), optimizing target engagement .

Ester vs. Carboxylic Acid Forms

Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate
  • Structure : Ethyl ester instead of methyl.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid (CAS 6052-68-2)
  • Structure : Free carboxylic acid at the 3-position.
  • Applications : Used in life sciences research; the ionizable carboxylate enhances water solubility but reduces blood-brain barrier penetration compared to esters .

Stereochemical Variations

  • (1R,3S)- vs. (1S,3S)-Diastereomers: Configurational differences at the 1- and 3-positions significantly impact biological activity.
  • Crystal Structure Insights : Stereochemistry influences molecular packing and dihedral angles, as seen in derivatives with bromo-fluorophenyl or cyclopropyl groups .

Biological Activity

(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 16253-64-8

Synthesis

The synthesis of (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions utilizing various starting materials and reagents. The synthetic pathways often include cyclization reactions that yield the desired tetrahydro-pyridoindole structure.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyridoindole compounds exhibit significant antifungal properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for various derivatives:
    • Compound 3g showed an MIC of 28 μg/mL against Botrytis oryzae.
    • Other derivatives exhibited MIC values ranging from 28–520 μg/mL against different fungal strains, indicating a broad spectrum of activity .

Anti-inflammatory Effects

Research has indicated that (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate may possess anti-inflammatory properties. In vitro assays have evaluated its effects on cyclooxygenase (COX) enzymes:

  • IC₅₀ Values :
    • Compounds derived from this class showed varying degrees of inhibition against COX-1 and COX-2 enzymes with IC₅₀ values reported in the range of 19.45 to 42.1 μM , suggesting potential as anti-inflammatory agents .

Study on Antifungal Activity

In a study published in MDPI, several derivatives were synthesized and tested for antifungal activity. The results indicated that specific substitutions at the N2 position significantly enhanced antifungal efficacy. The compound with an octyl substitution displayed the highest activity among the tested derivatives .

Study on Anti-inflammatory Properties

A review highlighted the structure–activity relationships (SAR) of various pyridoindole derivatives. The study found that certain modifications led to enhanced inhibition of COX enzymes and reduced inflammatory markers in experimental models .

Q & A

Q. What are the common synthetic routes for (S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate?

The compound is typically synthesized via Fischer indole cyclization or modifications of tetrahydro-β-carboline scaffolds. Key steps include:

  • Esterification : Starting from the carboxylic acid derivative (CAS 6052-68-2), methyl esterification is achieved using methanol and acid catalysts like polyphosphoric acid under reflux (80°C, 72 hours) .
  • Intermediate functionalization : For derivatives, reactions such as acylation (e.g., diketene addition) or alkylation are performed under controlled conditions (0°C to room temperature, inert atmosphere) .
  • Example protocol :
StepReagents/ConditionsYieldReference
EsterificationPolyphosphoric acid, benzyl alcohol, 80°C, 72h90%
AcylationDiketene, triethylamine, acetone, 0°C → RT75–85%

Q. How is the compound characterized for structural confirmation?

  • X-ray crystallography : Resolves absolute stereochemistry and bond lengths (e.g., C9–C16: 1.520 Å, N1–C14: 1.362 Å) .
  • NMR spectroscopy : Key signals include δ 3.60 ppm (COOCH₃) and δ 10.66 ppm (indole NH) in DMSO-d₆ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 440.88 for RSL3 derivatives) confirm molecular weight .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral resolution : Use of (S)-specific catalysts or chiral stationary phases in HPLC .
  • Stereoselective synthesis : Asymmetric hydrogenation or enzymatic resolution to isolate the (S)-enantiomer .
  • Critical factor : Reaction temperature and solvent polarity significantly impact diastereomer ratios .

Q. How does structural modification (e.g., RSL3 derivatives) enhance GPX4 inhibition?

  • Key substituents : Introduction of a 2-chloroacetyl group and para-methoxycarbonylphenyl enhances binding to GPX4’s selenocysteine active site .
  • SAR findings :
DerivativeIC₅₀ (GPX4)Notes
RSL3100 nMDihedral angle (82.4°) between indole and phenyl groups critical for activity
4a/4b (brominated)>500 nMHalogenation reduces potency due to steric hindrance

Q. What in vitro/in vivo models validate ferroptosis induction?

  • In vitro :
  • Cell lines : HT-1080 (fibrosarcoma) or DU-145 (prostate cancer) treated with RSL3 (10–100 nM) .
  • Assays : Lipid peroxidation (C11-BODIPY probe), GPX4 activity (NADPH consumption), and glutathione depletion .
    • In vivo :
  • Xenograft models : Nude mice implanted with GPX4-deficient tumors show regression upon RSL3 treatment (5 mg/kg, i.p.) .

Q. How do researchers address stability and solubility challenges?

  • Salt formation : Dihydrochloride salts (CAS 2829282-30-4) improve aqueous solubility .
  • Storage : Sealed containers under argon at -20°C prevent hydrolysis of the ester group .
  • Formulation : Use of DMSO (≥125.4 mg/mL solubility) or PEG-based carriers for in vivo delivery .

Methodological Considerations

Q. What computational tools predict binding modes with GPX4?

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions between the chloroacetyl group and GPX4’s catalytic site .
  • MD simulations : AMBER or GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Q. How are contradictions in biological activity data resolved?

  • Case example : Discrepancies in IC₅₀ values for RSL3 analogs may arise from assay conditions (e.g., serum-free media vs. FBS-containing). Validate using orthogonal assays (e.g., western blot for GPX4 degradation) .

Natural Product Context

Q. Is the compound found in natural sources?

  • Iris species : Identified as a minor alkaloid in I. germanica rhizomes, isolated via 95% ethanol extraction and chromatographic purification .
  • Ecological role : Hypothesized to act as a phytochemical defense against pathogens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

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